3-allyl-N-ethyl-4-methoxybenzamide
Description
3-Allyl-N-ethyl-4-methoxybenzamide is a benzamide derivative characterized by a methoxy group at the 4-position of the benzene ring, an allyl group at the 3-position, and an ethyl substituent on the amide nitrogen.
Properties
IUPAC Name |
N-ethyl-4-methoxy-3-prop-2-enylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-4-6-10-9-11(13(15)14-5-2)7-8-12(10)16-3/h4,7-9H,1,5-6H2,2-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPFAQBZAMRUCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=C(C=C1)OC)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues in Coordination Chemistry
Ligand [N-(3-Acetylphenylcarbamothioyl)-4-methoxybenzamide] (MAA)
- Structure : Features a 4-methoxybenzamide core with a 3-acetylphenylcarbamothioyl substituent.
- Properties: Forms octahedral complexes with transition metals (Mn, Co, Ni, Cu, Zn, Cd, Hg) via sulfur and oxygen donor atoms. The acetylphenyl group enhances metal-binding capacity compared to simpler substituents like allyl.
- Applications : Used in synthesizing metal complexes for catalytic or antimicrobial studies .
Comparison with Target Compound :
- The N-ethyl group in the target compound is simpler than MAA’s carbamothioyl, likely reducing chelation versatility but improving solubility .
Pharmacologically Active Benzamides
N-[2-(1'-Piperidinyl)ethyl]-3-iodo-4-methoxybenzamide (P-I-MBA)
- Structure : Contains a 4-methoxybenzamide core with a piperidinyl-ethyl group and iodine at the 3-position.
- Properties : Binds sigma receptors overexpressed in breast cancer cells, enabling tumor imaging via scintigraphy. The iodine substituent allows radiolabeling, while the piperidinyl group enhances receptor affinity .
Comparison with Target Compound :
- The allyl group in the target compound lacks the radiolabeling capability of iodine but may improve membrane permeability due to its hydrophobic nature.
Substituent-Driven Electronic and Solubility Effects
3-Hydroxy-4-methoxy-N,N-dimethylbenzamide (3j)
- Structure : Hydroxy and methoxy groups at positions 3 and 4, with dimethyl substitution on the amide nitrogen.
- Properties : The hydroxy group increases polarity, enhancing solubility in aqueous media. The dimethylamide group contributes to electron-withdrawing effects .
4-Ethoxy-3-(4-methoxybenzamido)-N-hydroxybenzamide
- Structure : Ethoxy and 4-methoxybenzamido substituents on a benzamide scaffold.
- Properties : The hydroxyamide group facilitates hydrogen bonding, useful in drug design for target interactions .
Comparison with Target Compound :
- The N-ethyl group balances lipophilicity and steric effects compared to dimethyl or hydroxyamide substituents .
Amino-Substituted Derivatives
3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide
- Structure: Amino group at position 3, chloro-methylphenyl on the amide nitrogen.
- Properties: The amino group enables covalent modifications (e.g., Schiff base formation), while the chloro-methylphenyl enhances hydrophobicity .
Comparison with Target Compound :
- The allyl group in the target compound may offer greater conformational flexibility than the rigid chloro-methylphenyl group.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
